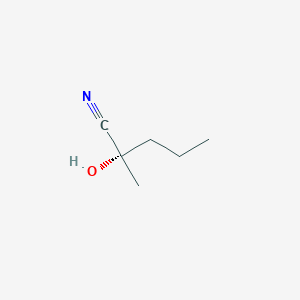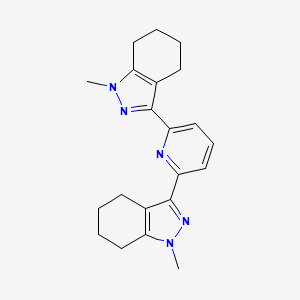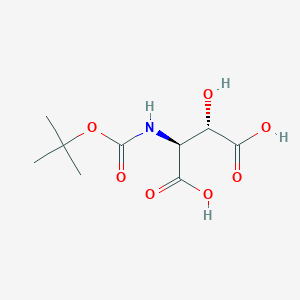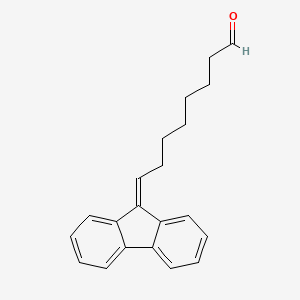
Pentanenitrile, 2-hydroxy-2-methyl-, (2S)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Pentanenitrile, 2-hydroxy-2-methyl-, (2S)- can be achieved through several methods. One common approach involves the reaction of 2-methyl-2-pentanol with a cyanide source under acidic conditions. The reaction proceeds via the formation of an intermediate oxonium ion, which then undergoes nucleophilic attack by the cyanide ion to form the desired nitrile compound.
Industrial Production Methods
In an industrial setting, the production of Pentanenitrile, 2-hydroxy-2-methyl-, (2S)- typically involves large-scale chemical reactors where the reaction conditions are carefully controlled to optimize yield and purity. The use of catalysts and specific reaction temperatures and pressures are crucial to ensure efficient production.
Análisis De Reacciones Químicas
Types of Reactions
Pentanenitrile, 2-hydroxy-2-methyl-, (2S)- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The nitrile group can be reduced to form an amine.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to substitute the hydroxyl group.
Major Products Formed
Oxidation: Formation of 2-methyl-2-pentanone or 2-methylpentanoic acid.
Reduction: Formation of 2-hydroxy-2-methylpentylamine.
Substitution: Formation of 2-chloro-2-methylpentanenitrile or 2-bromo-2-methylpentanenitrile.
Aplicaciones Científicas De Investigación
Pentanenitrile, 2-hydroxy-2-methyl-, (2S)- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and proteins.
Medicine: Investigated for its potential therapeutic properties and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Pentanenitrile, 2-hydroxy-2-methyl-, (2S)- depends on its specific application. In biological systems, it may interact with enzymes and proteins through hydrogen bonding and hydrophobic interactions. The nitrile group can also participate in nucleophilic addition reactions, leading to the formation of various biologically active compounds.
Comparación Con Compuestos Similares
Similar Compounds
2-Hydroxy-2-methylbutanenitrile: Similar structure but with a shorter carbon chain.
2-Hydroxy-2-methylhexanenitrile: Similar structure but with a longer carbon chain.
2-Hydroxy-2-methylpropanenitrile: Similar structure but with an even shorter carbon chain.
Uniqueness
Pentanenitrile, 2-hydroxy-2-methyl-, (2S)- is unique due to its specific carbon chain length and the presence of both a hydroxyl and nitrile group
Propiedades
Número CAS |
160754-13-2 |
|---|---|
Fórmula molecular |
C6H11NO |
Peso molecular |
113.16 g/mol |
Nombre IUPAC |
(2S)-2-hydroxy-2-methylpentanenitrile |
InChI |
InChI=1S/C6H11NO/c1-3-4-6(2,8)5-7/h8H,3-4H2,1-2H3/t6-/m0/s1 |
Clave InChI |
DOTBWZRLSYDMSC-LURJTMIESA-N |
SMILES isomérico |
CCC[C@@](C)(C#N)O |
SMILES canónico |
CCCC(C)(C#N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-Methylpropyl (2R)-2-[(prop-2-en-1-yl)oxy]propanoate](/img/structure/B14260612.png)


![[(t-Butoxy)diphenylsilyl]lithium](/img/structure/B14260626.png)

![2-{[6-(Thiophen-3-YL)hexyl]oxy}oxane](/img/structure/B14260637.png)
![3-[3,5-Bis(trifluoromethyl)phenyl]-1,1,1-trifluoropropan-2-one](/img/structure/B14260648.png)
![5-[(4-Bromo-phenyl)-hydrazono]-2,2-dimethyl-[1,3]dioxane-4,6-dione](/img/structure/B14260649.png)
![6-{[2-(Trifluoromethyl)phenyl]methoxy}-7H-purin-2-amine](/img/structure/B14260659.png)
![Tri(propan-2-yl)[(tributylstannyl)ethynyl]silane](/img/structure/B14260664.png)

![Propanoic acid, 3-[(1,1-dimethylethyl)thio]-2-hydroxy-, (2S)-](/img/structure/B14260688.png)
